molecular formula C16H12ClNO4 B5527835 2-[(3-Chloro-4-methoxyphenyl)methoxy]isoindole-1,3-dione

2-[(3-Chloro-4-methoxyphenyl)methoxy]isoindole-1,3-dione

Cat. No.: B5527835
M. Wt: 317.72 g/mol
InChI Key: UCJLSHAVYJPYFY-UHFFFAOYSA-N
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Description

2-[(3-Chloro-4-methoxyphenyl)methoxy]isoindole-1,3-dione is a compound that belongs to the class of isoindoline-1,3-diones. These compounds are characterized by an isoindoline nucleus with carbonyl groups at positions 1 and 3. The presence of a 3-chloro-4-methoxyphenyl group attached to the isoindoline-1,3-dione core imparts unique chemical and biological properties to this compound.

Chemical Reactions Analysis

2-[(3-Chloro-4-methoxyphenyl)methoxy]isoindole-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the chloro and methoxy positions, to form various derivatives.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-[(3-Chloro-4-methoxyphenyl)methoxy]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory response . The compound’s structure allows it to bind to the active site of these enzymes, thereby blocking their activity and reducing inflammation.

Comparison with Similar Compounds

2-[(3-Chloro-4-methoxyphenyl)methoxy]isoindole-1,3-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other isoindoline-1,3-dione derivatives.

Properties

IUPAC Name

2-[(3-chloro-4-methoxyphenyl)methoxy]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO4/c1-21-14-7-6-10(8-13(14)17)9-22-18-15(19)11-4-2-3-5-12(11)16(18)20/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCJLSHAVYJPYFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CON2C(=O)C3=CC=CC=C3C2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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